MC4R Binding Affinity Comparison: Sub-nanomolar Potency vs. In-Class Analogues
CAS 339018-75-6 (BDBM50598694) demonstrates high-affinity binding to the human MC4 receptor, with a Ki of 0.440 nM [1]. This places it among the most potent morpholinopyrimidine examples in US Patent 12187727. It notably outperforms a closely related analogue, Example 64 (BDBM50598697, Ki = 1 nM), by a factor of over 2-fold [2]. Its potency is competitive with the highly optimized spiro-naphthyridine series, such as Example 48 (BDBM711511, Ki = 0.360 nM) [3], representing an equivalent potency class (sub-0.5 nM) through a distinct structural approach.
| Evidence Dimension | Inhibitory constant (Ki) for human MC4R |
|---|---|
| Target Compound Data | Ki = 0.440 nM |
| Comparator Or Baseline | Example 64 (BDBM50598697): Ki = 1 nM; Example 48 (BDBM711511): Ki = 0.360 nM |
| Quantified Difference | 2.27-fold more potent than Example 64; 0.82x relative to Example 48 |
| Conditions | Radioligand competition binding assay using [125I]-[Nle4-D-phe7]-alpha-MSH on human MC4R expressed in CHO cells. Compounds solubilized in 100% DMSO at a 30 mM stock followed by a 10-point intermediate dilution series. |
Why This Matters
For MC4R-focused research, this compound offers a validated scaffold achieving 0.44 nM potency without the complex spirocyclic architecture of the most potent analogues, which may simplify synthetic access and tool compound generation.
- [1] BindingDB. (2025). Entry for BDBM50598694 (CHEMBL5208472). Ki=0.440nM for MC4R. US12187727, Example 6. View Source
- [2] BindingDB. (2025). Entry for BDBM50598697 (CHEMBL5179337). Ki=1nM for MC4R. US12187727, Example 64. View Source
- [3] BindingDB. (2025). Entry for BDBM711511. Ki=0.360nM for MC4R. US12187727, Example 48. View Source
